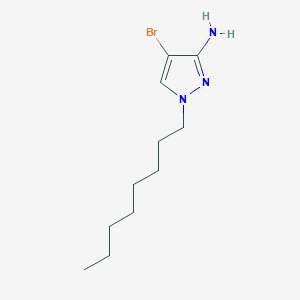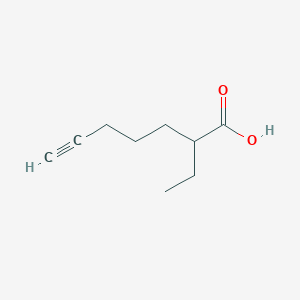
2-Ethylhept-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhept-6-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond located at the sixth carbon atom in the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the formation of the desired product. These methods often aim to optimize yield and reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Major Products Formed
The major products formed from these reactions include various substituted alkenes, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethylhept-6-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethylhept-6-ynoic acid involves its interaction with various molecular targets, depending on its specific application. For example, in catalytic reactions, it may act as a ligand or substrate, interacting with metal catalysts to facilitate the formation of desired products. The pathways involved typically include the activation of the triple bond and subsequent transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic acid: Similar in structure but lacks the triple bond.
Hept-6-ynoic acid: Similar but without the ethyl group at the second carbon.
2-Methylhept-6-ynoic acid: Similar but with a methyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-ethylhept-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8(4-2)9(10)11/h1,8H,4-7H2,2H3,(H,10,11) |
InChI-Schlüssel |
UUWKXLXJNQZMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


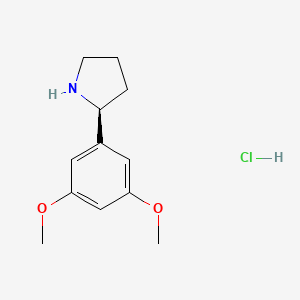
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)

![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
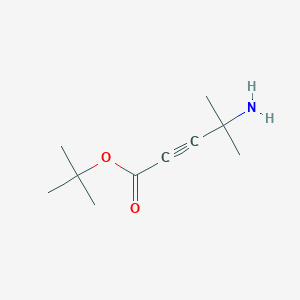

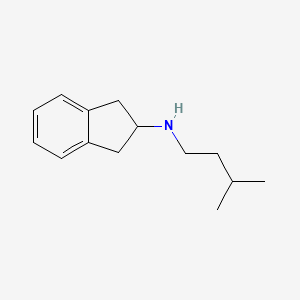
![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)



![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
